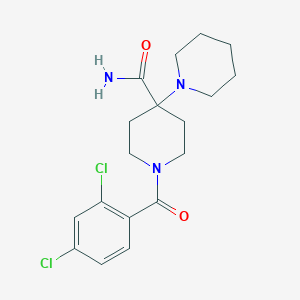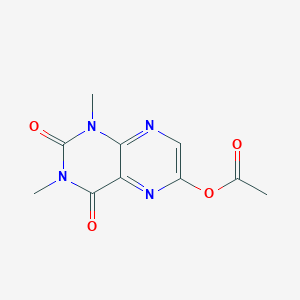![molecular formula C21H18O3 B3505884 {4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone](/img/structure/B3505884.png)
{4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone
Overview
Description
{4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone, also known as Bisoprolol is a beta-blocker medication used to treat hypertension, angina, and heart failure. In
Mechanism of Action
{4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone works by blocking the beta-1 adrenergic receptors in the heart, which reduces the heart rate and the force of contraction. This leads to a reduction in blood pressure and an improvement in heart function.
Biochemical and Physiological Effects:
{4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone has a number of biochemical and physiological effects. It reduces the production of reactive oxygen species and inhibits the expression of pro-inflammatory cytokines. It also improves endothelial function and reduces the formation of atherosclerotic plaques. {4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone has been shown to have a beneficial effect on lipid metabolism, reducing the levels of LDL cholesterol and triglycerides.
Advantages and Limitations for Lab Experiments
{4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone has a number of advantages for use in lab experiments. It is readily available and relatively inexpensive. It has also been extensively studied, and its mechanism of action is well understood. However, {4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone also has some limitations. It has a short half-life, which can make it difficult to maintain a consistent concentration in cell culture experiments. It can also have off-target effects, which can complicate the interpretation of experimental results.
Future Directions
There are a number of potential future directions for research on {4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone. One area of interest is its potential use in the treatment of Alzheimer's disease. {4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone has been shown to reduce the production of beta-amyloid, which is a key factor in the development of Alzheimer's disease. Another area of interest is its potential use in the treatment of cancer. {4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone has been shown to have anti-tumor effects in some studies, and further research is needed to explore its potential as a cancer therapy. Finally, there is also interest in exploring the use of {4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone in combination with other drugs to enhance its therapeutic effects.
Scientific Research Applications
{4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone has been extensively studied in the scientific community for its potential therapeutic effects. It has been found to be effective in reducing blood pressure and improving heart function in patients with hypertension and heart failure. {4-[(2-methoxyphenoxy)methyl]phenyl}(phenyl)methanone has also been shown to have anti-inflammatory and antioxidant properties, which may have potential applications in the treatment of various diseases.
properties
IUPAC Name |
[4-[(2-methoxyphenoxy)methyl]phenyl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18O3/c1-23-19-9-5-6-10-20(19)24-15-16-11-13-18(14-12-16)21(22)17-7-3-2-4-8-17/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKHXSSZVIMWHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(5-chloro-2-phenoxyphenyl)-N~2~-methylglycinamide](/img/structure/B3505802.png)
![N-(3-fluorophenyl)-2-{5-[4-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetamide](/img/structure/B3505824.png)


![ethyl 4-[({[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)amino]benzoate](/img/structure/B3505842.png)


![N-(3-acetylphenyl)-4-[(methylsulfonyl)amino]benzamide](/img/structure/B3505850.png)
amino]benzamide](/img/structure/B3505860.png)
![3-fluorobenzyl 2-[(2-nitrophenyl)sulfonyl]benzoate](/img/structure/B3505864.png)
![2-(4-bromophenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide](/img/structure/B3505873.png)
![ethyl 7-oxo-2-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B3505880.png)
![(4-fluorophenyl)[(5-methylimidazo[1,2-a]pyridin-2-yl)methyl]amine](/img/structure/B3505896.png)
